molecular formula C12H22ClNO2 B1415662 4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride CAS No. 2203140-31-0

4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride

Cat. No. B1415662
CAS RN: 2203140-31-0
M. Wt: 247.76 g/mol
InChI Key: LKELDDADBBIWHZ-UHFFFAOYSA-N
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Description

“4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2203140-31-0 . It has a molecular weight of 247.76 .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. The “bicyclo[2.2.2]octane” part of the name refers to a specific type of cyclic structure in the molecule .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.76 . The compound should be stored at temperatures between 28 C for optimal stability .

Scientific Research Applications

Reactivity and Electrical Effects

The reactivity of various substituted bicyclo[2.2.2]octane-1-carboxylic acids, including compounds similar to 4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride, has been studied. These compounds exhibit notable reactivity influenced by electrical effects of substituent groups, despite the lack of resonance interaction involving conjugated unsaturation in the bicyclo[2.2.2]octane ring system. The substituent influences are comparable to those observed in benzene derivatives, offering insights into the electrostatic effects on reactivity (Roberts & Moreland, 1953).

Substituent Effects on Acidity

Investigations into the acidities of substituted bicyclooctane-1-carboxylic acids, related to the structure , revealed that the substituents significantly impact the acidity. This provides a model for understanding the inductive effect of various substituents in the field of synthetic chemistry, especially in the context of designing compounds with specific acid-base properties (Wiberg, 2002); (Exner & Böhm, 2002).

Crystal Structure and Supramolecular Aggregation

Studies on derivatives of bicyclooctane-carboxylic acids, including those structurally similar to this compound, have shown unique crystal structures and supramolecular aggregation patterns. These findings are crucial for understanding the solid-state behavior of these compounds, which is important in materials science and pharmaceutical development (Foces-Foces et al., 2005).

Safety and Hazards

The safety data sheet (MSDS) for this compound can provide detailed information about its potential hazards . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-[(dimethylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-13(2)9-11-3-6-12(7-4-11,8-5-11)10(14)15;/h3-9H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKELDDADBBIWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC12CCC(CC1)(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
Reactant of Route 2
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4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
Reactant of Route 3
4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
Reactant of Route 4
4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
Reactant of Route 5
4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
Reactant of Route 6
4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride

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